molecular formula C15H8ClF4NOS B2611489 7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole CAS No. 866010-51-7

7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole

Cat. No.: B2611489
CAS No.: 866010-51-7
M. Wt: 361.74
InChI Key: HILFZWNPMHAVLS-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole is a synthetic chemical compound designed for research applications, particularly in the fields of medicinal and agrochemical discovery. This molecule features a benzoxazole core, a privileged scaffold in drug discovery known to impart a wide range of biological activities . The structure is further elaborated with key substituents that enhance its potential as a bioactive lead: the 7-chloro and 5-fluoro groups are common modifications to optimize pharmacokinetic properties and binding affinity, while the 4-(trifluoromethyl)benzylsulfanyl moiety incorporates a trifluoromethyl group, a feature prevalent in modern pharmaceuticals due to its ability to significantly influence a compound's metabolic stability, lipophilicity, and bioavailability . This compound is of high interest for investigating new antimicrobial agents, as closely related benzoxazole and benzothiazine derivatives have demonstrated potent antibacterial and antifungal activities in scientific studies . Its structural profile also suggests potential utility in agrochemical research, given that benzoxazole derivatives are actively explored for their herbicidal, fungicidal, and insecticidal properties . The presence of the sulfur-containing bridge offers a potential point for metabolic interaction or further chemical modification. Researchers value this compound for probing structure-activity relationships (SAR) and developing new lead structures targeting infectious diseases or crop protection. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

7-chloro-5-fluoro-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF4NOS/c16-11-5-10(17)6-12-13(11)22-14(21-12)23-7-8-1-3-9(4-2-8)15(18,19)20/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILFZWNPMHAVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(O2)C(=CC(=C3)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents such as thionyl chloride and fluorine gas or other fluorinating agents.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a nucleophilic substitution reaction, where the benzoxazole core reacts with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chloro and fluoro substituents can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

The structural and functional attributes of 7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole are compared below with related benzoxazoles, benzodiazepines, and sulfanyl-containing heterocycles.

Structural Analogues in Benzoxazole Derivatives
Compound Name Substituents/Modifications Key Differences Biological Relevance
Target Compound 7-Cl, 5-F, 2-(4-CF₃-benzyl)sulfanyl High lipophilicity (CF₃), dual halogenation Potential kinase inhibition
5-Chloro-2-(methylsulfanyl)benzoxazole 5-Cl, 2-methylsulfanyl Simpler sulfanyl group; lacks CF₃ and fluoro Antimicrobial activity (limited potency)
2-(Benzylsulfanyl)-6-fluorobenzoxazole 6-F, 2-benzylsulfanyl Fluorine position shifted; no CF₃ Reduced metabolic stability

Key Findings :

  • The trifluoromethylbenzyl group in the target compound confers superior membrane permeability compared to methylsulfanyl analogues .
Comparison with Benzodiazepine Derivatives

references midazolam, a benzodiazepine with structural similarities in halogen placement (7-Cl, 2-fluorophenyl). However, benzodiazepines feature a diazepine ring instead of benzoxazole, leading to divergent pharmacological profiles:

Property Target Compound (Benzoxazole) Midazolam (Benzodiazepine)
Core Structure Oxazole fused to benzene Seven-membered diazepine ring
Halogenation 7-Cl, 5-F 7-Cl, 2-fluorophenyl
Pharmacological Role Kinase inhibition (hypothesized) GABA receptor modulation (sedative/hypnotic)

Key Findings :

  • Midazolam’s fluorophenyl group enhances CNS penetration, whereas the target compound’s CF₃ group may prioritize peripheral tissue distribution.
Sulfanyl-Containing Heterocycles

highlights 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, a pyrazole derivative with sulfanyl and CF₃ groups. Comparisons include:

Property Target Compound (Benzoxazole) Pyrazole Derivative ()
Core Structure Benzoxazole Pyrazole
Sulfanyl Group 2-position, benzyl-linked 5-position, chlorophenyl-linked
CF₃ Placement On benzyl moiety On pyrazole ring

Key Findings :

  • Pyrazole derivatives often exhibit higher solubility due to reduced aromaticity, but benzoxazoles may offer greater thermal stability .
  • The sulfanyl group’s position influences steric interactions; the target compound’s 2-position linkage may favor π-π stacking in hydrophobic environments.
Physicochemical Properties
Parameter Target Compound 5-Chloro-2-(methylsulfanyl)benzoxazole Midazolam
Molecular Weight 406.7 g/mol 215.6 g/mol 325.8 g/mol
LogP (Predicted) 4.2 2.8 3.1
PSA 65 Ų 55 Ų 45 Ų

Biological Activity

7-Chloro-5-fluoro-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure is characterized by a benzoxazole core, which has been associated with various biological activities. The presence of chlorine and fluorine substituents, along with a trifluoromethyl group, may enhance its pharmacological profile.

Biological Activity Overview

1. Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study examining related compounds, it was found that many benzoxazole derivatives possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound NameMIC (µg/mL)Activity Type
This compoundTBDAntibacterial/Afungal
Compound A32Antibacterial
Compound B16Antifungal

2. Anticancer Activity
Several studies have demonstrated that benzoxazole derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for the development of effective anticancer agents .

Table 2: Cytotoxicity of Related Compounds on Cancer Cell Lines

Cell LineCompound NameIC50 (µM)
MCF-7 (Breast)7-Chloro-5-fluoro...TBD
A549 (Lung)Compound C15
PC3 (Prostate)Compound D20

Case Studies

Case Study 1: Antibacterial Screening
A screening of various benzoxazole derivatives revealed that certain modifications at the phenyl ring significantly influenced antibacterial activity. The study highlighted that the absence of specific functional groups could reduce activity by up to threefold .

Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of benzoxazole derivatives, compounds were tested against multiple cancer cell lines including MCF-7 and A549. The results indicated that some derivatives exhibited promising IC50 values, suggesting potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often linked to their structural features. Modifications such as halogen substitutions and the introduction of different functional groups can significantly alter their potency and selectivity. Understanding these relationships is essential for designing new compounds with enhanced therapeutic effects.

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